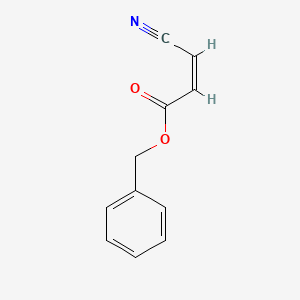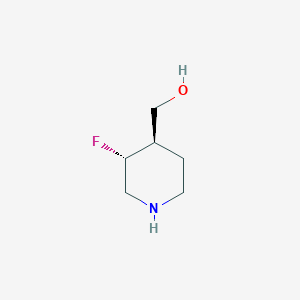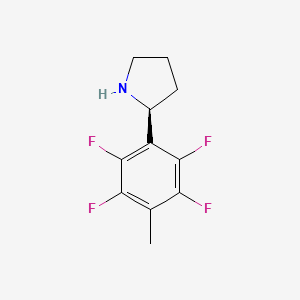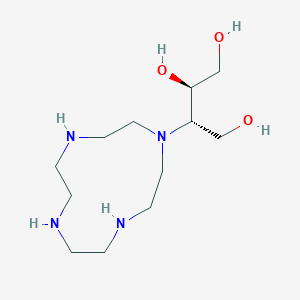
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is a synthetic organic compound that features a naphthalene core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (MeI) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene core can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The TBDMS group can be substituted with other functional groups using reagents like tetra-n-butylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: TBAF in THF is used to remove the TBDMS group and replace it with other functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Medicine: Could be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The methoxy group can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ether (TMS): Less sterically hindered compared to TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More sterically hindered and stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)-7-methoxynaphthalen-2-ol is unique due to its combination of a naphthalene core with both TBDMS and methoxy groups. This combination provides a balance of steric protection and reactivity, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C17H24O3Si |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H24O3Si/c1-17(2,3)21(5,6)20-16-11-14(19-4)10-12-9-13(18)7-8-15(12)16/h7-11,18H,1-6H3 |
Clave InChI |
MJHZVGCIGHGNFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C2C=CC(=CC2=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)






![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



